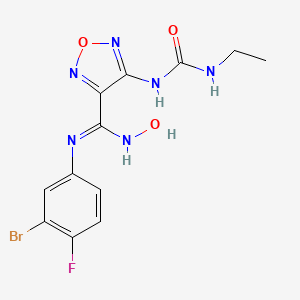
Ido1-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido1-IN-22 is a small molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway. This pathway plays a pivotal role in immune regulation, and IDO1 is often overexpressed in various cancers, contributing to immune escape mechanisms by tumors .
Méthodes De Préparation
The synthesis of Ido1-IN-22 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes the formation of a triazole ring, which is a common structural motif in IDO1 inhibitors. The reaction conditions usually involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ido1-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
Ido1-IN-22 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.
Biology: Helps in understanding the role of IDO1 in immune regulation and its impact on various biological systems.
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, as it can inhibit the immune escape mechanisms of tumors.
Industry: Used in the development of new drugs targeting the IDO1 pathway, contributing to the advancement of cancer treatment strategies
Mécanisme D'action
Ido1-IN-22 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of tryptophan to kynurenine, leading to a decrease in immunosuppressive metabolites. The molecular targets include the active site of IDO1, where this compound binds and blocks its catalytic function. This action restores the immune system’s ability to recognize and attack tumor cells .
Comparaison Avec Des Composés Similaires
Ido1-IN-22 is compared with other IDO1 inhibitors such as epacadostat and navoximod. While all these compounds target the same enzyme, this compound has shown unique binding properties and higher potency in certain assays. Similar compounds include:
Epacadostat: Another IDO1 inhibitor that has been extensively studied in clinical trials.
Navoximod: Known for its distinct binding mode and therapeutic potential.
Natural IDO1 Inhibitors: Compounds derived from natural sources that exhibit IDO1 inhibitory activity
This compound stands out due to its specific structural features and the ability to effectively inhibit IDO1, making it a valuable compound in cancer research and therapy.
Propriétés
Formule moléculaire |
C12H12BrFN6O3 |
|---|---|
Poids moléculaire |
387.16 g/mol |
Nom IUPAC |
1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-ethylurea |
InChI |
InChI=1S/C12H12BrFN6O3/c1-2-15-12(21)17-11-9(19-23-20-11)10(18-22)16-6-3-4-8(14)7(13)5-6/h3-5,22H,2H2,1H3,(H,16,18)(H2,15,17,20,21) |
Clé InChI |
XSNUQYQJULXZFX-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12379522.png)
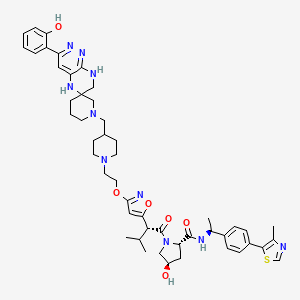
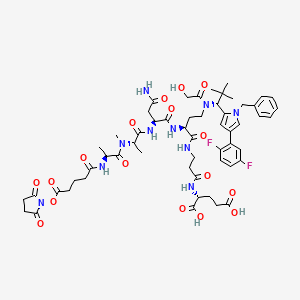
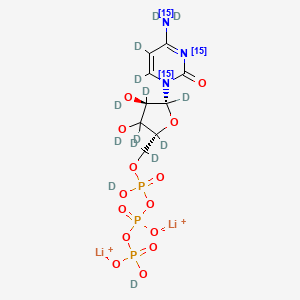
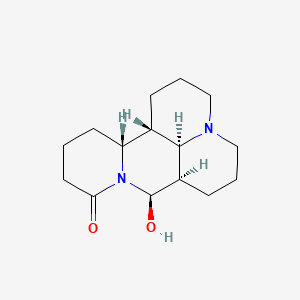
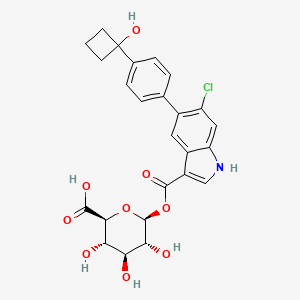
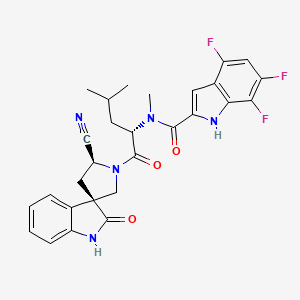

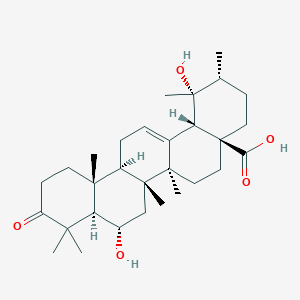
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)


